- 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactionsRSC Advances, 2019, 9(53), 30736-30740,
Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)
90794-33-5 structure
ethyl 2-(4-iodophenoxy)acetate Properties
Names and Identifiers
-
- Acetic acid,2-(4-iodophenoxy)-, ethyl ester
- (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER
- ethyl 2-(4-iodophenoxy)acetate
- 4-iodophenoxyacetic acid ethyl ester
- ethyl 4-iodophenoxyacetate
- Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)
- Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)
- Ethyl 2-(4-iodophenoxy)acetate (ACI)
- +Expand
-
- MFCD06659698
- LSDOOFJZRXYLSK-UHFFFAOYSA-N
- 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
- O=C(COC1C=CC(I)=CC=1)OCC
Computed Properties
- 305.97500
- 0
- 3
- 5
- 14
Experimental Properties
- 2.23310
- 35.53000
ethyl 2-(4-iodophenoxy)acetate Security Information
ethyl 2-(4-iodophenoxy)acetate Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ethyl 2-(4-iodophenoxy)acetate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activityJournal of Organometallic Chemistry, 2013, 747, 189-194,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Discovery of Carboranes as Inducers of 20S Proteasome ActivityChemMedChem, 2010, 5(8), 1236-1241,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
Reference
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Reference
- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living CellsBioconjugate Chemistry, 2018, 29(4), 982-986,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Reference
- Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein NanocageBioconjugate Chemistry, 2018, 29(4), 1186-1193,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Reference
- Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanolNature Catalysis, 2019, 2(6), 529-536,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 rt; 1.5 h, rt
1.2 rt; 1.5 h, rt
Reference
- Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding InhibitorsOrganic Letters, 2009, 11(23), 5370-5373,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 - 96 h, rt
Reference
- Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II DiabetesJournal of Medicinal Chemistry, 2008, 51(22), 7061-7064,
ethyl 2-(4-iodophenoxy)acetate Raw materials
ethyl 2-(4-iodophenoxy)acetate Preparation Products
ethyl 2-(4-iodophenoxy)acetate Related Literature
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Satoru Kobayashi,Kenji Kudo,Ai Ito,Satoru Hirama,Takashi Otani,Takao Saito Org. Biomol. Chem., 2014,12, 4061-4064
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R. Pérez-Hernández,G. Mondragón-Galicia,A. Allende Maravilla,J. Palacios Phys. Chem. Chem. Phys., 2013,15, 12702-12708
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Shujun Zhang,Qiang Li,Qingfeng Yan,Yiling Zhang,Troy Ansell,Jun Luo,Thomas R. Shrout J. Mater. Chem. C, 2016,4, 4568-4576
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Bao Li,Xiaomei Dai,Xianggao Meng,Tianle Zhang,Chengmei Liu,Kaichao Yu Dalton Trans., 2013,42, 2588-2593
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6. Front cover
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Marcel Dillenburger,Katharina Landfester,David Y. W. Ng,Klaus Müllen,Tanja Weil Chem. Commun., 2020,56, 8663-8666
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Guillaume Le Breton,Oriane Bonhomme,Pierre-François Brevet,Emmanuel Benichou,Claire Loison Phys. Chem. Chem. Phys., 2021,23, 24932-24941
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Bing Liu,Wenping Li,Jiao Zheng,Qiang Lin,Xin Zhang,Junwei Zhang,Feng Jiang,Yuebing Xu,Xiaohao Liu Catal. Sci. Technol., 2018,8, 5288-5301
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate
99%
5g
252.0